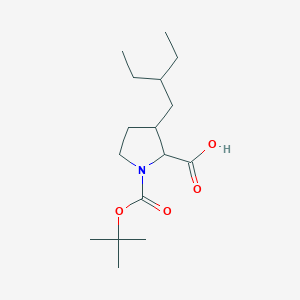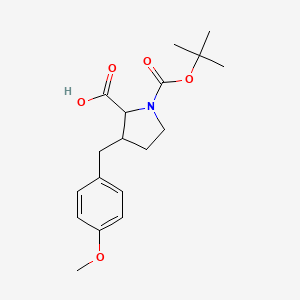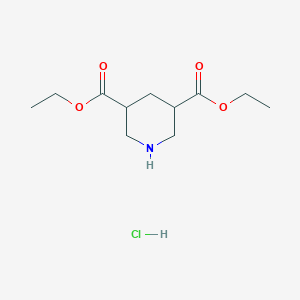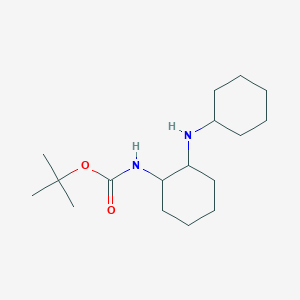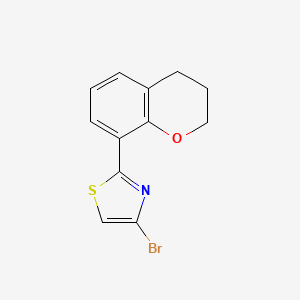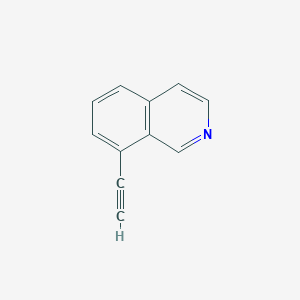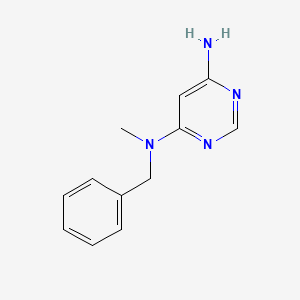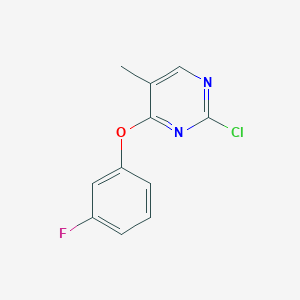
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine
Übersicht
Beschreibung
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine (CFMP) is a synthetic organic compound belonging to the class of pyrimidines. It is a colorless, odorless, and crystalline solid. CFMP has a variety of applications in scientific research and has been studied for its potential in drug development. CFMP has been used in a number of experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
Wissenschaftliche Forschungsanwendungen
Application 1: Use in Cancer Therapy
1. Specific Scientific Field: Medicinal Chemistry, Oncology
3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of aromatic azo compounds, which are then reduced to form intermediates used in the production of the aforementioned drugs .
4. Results or Outcomes: The use of these receptor tyrosine kinase inhibitors has led to advancements in the therapy of different carcinomas .
Application 2: Use in Anticonvulsant Activities
1. Specific Scientific Field: Medicinal Chemistry, Neurology
3. Methods of Application or Experimental Procedures: The compound is prepared from 3-amino-2-thiophenecarboxylic acid methyl ester . The final compounds are screened for their in vivo anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
4. Results or Outcomes: The most active compound was found to be 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine with ED50 values of 11.5 mg/kg (MES) and 58.9 mg/kg (scPTZ) . This compound was more effective in the MES and scPTZ tests than the well-known anticonvulsant drugs carbamazepine and ethosuximide .
Application 3: Use in Agrochemicals
1. Specific Scientific Field: Agrochemicals
3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of TFMP derivatives . The major use of TFMP derivatives is in the protection of crops from pests .
4. Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Application 4: Use in Radiobiology
1. Specific Scientific Field: Radiobiology
3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of F 18-substituted pyridines . These pyridines are used as potential imaging agents .
4. Results or Outcomes: The F 18-substituted pyridines have shown potential as imaging agents for various biological applications .
Application 5: Use in Fluorinated Organic Chemicals
1. Specific Scientific Field: Organic Chemistry
3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of fluorinated organic chemicals . The major use of these chemicals is in the protection of crops from pests and in the pharmaceutical industry .
4. Results or Outcomes: More than 50% of the pesticides launched in the last two decades have been fluorinated . In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Application 6: Use in Local Radiotherapy of Cancer
1. Specific Scientific Field: Radiobiology
3. Methods of Application or Experimental Procedures: The compound is used in the synthesis of F 18-substituted pyridines . These pyridines are used as potential imaging agents .
4. Results or Outcomes: The F 18-substituted pyridines have shown potential as imaging agents for various biological applications .
Eigenschaften
IUPAC Name |
2-chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c1-7-6-14-11(12)15-10(7)16-9-4-2-3-8(13)5-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGNFYIKSWUGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1OC2=CC(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-fluorophenoxy)-5-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



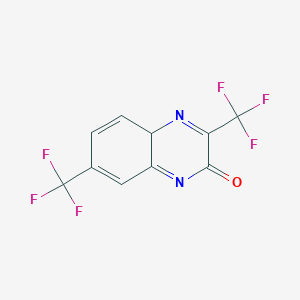
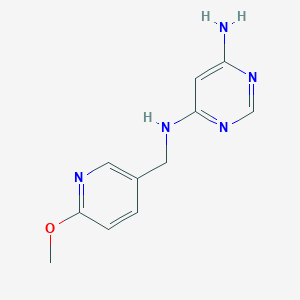
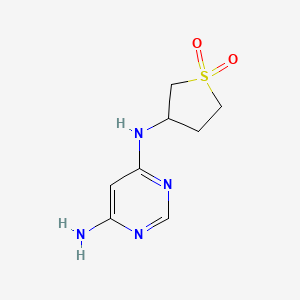
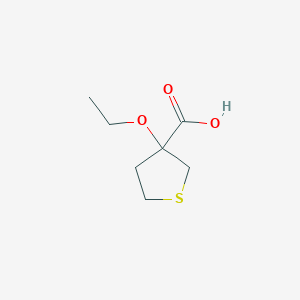
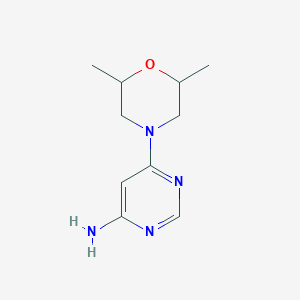

![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)
